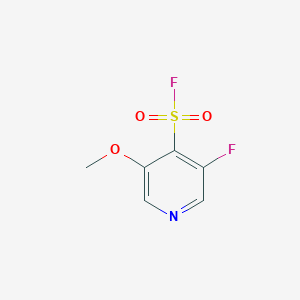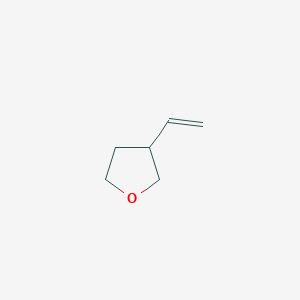
3-Vinyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethenyloxolane can be synthesized through several methods. One common approach involves the ring-closing metathesis of 1,5-hexadiene using a suitable catalyst such as Grubbs’ catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired oxolane ring structure.
Industrial Production Methods: In an industrial setting, 3-ethenyloxolane can be produced via the catalytic hydrogenation of 3-ethenyloxirane. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethenyloxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethenyloxolane-2,5-dione using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to 3-ethyloxolane using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-Ethenyloxolane-2,5-dione.
Reduction: 3-Ethyloxolane.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethenyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism by which 3-ethenyloxolane exerts its effects depends on the specific reaction or application. In general, the vinyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The oxolane ring provides stability and reactivity, enabling the compound to participate in a wide range of chemical reactions.
Molecular Targets and Pathways: In biological systems, 3-ethenyloxolane may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-Methyloxolane: A similar compound with a methyl group instead of a vinyl group. It is used as a solvent and in the synthesis of other chemicals.
Tetrahydrofuran: A parent compound without any substituents. It is widely used as a solvent in organic chemistry.
Uniqueness: 3-Ethenyloxolane is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C6H10O |
|---|---|
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
3-ethenyloxolane |
InChI |
InChI=1S/C6H10O/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2 |
InChI-Schlüssel |
GXZIKGUOPZOGHM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


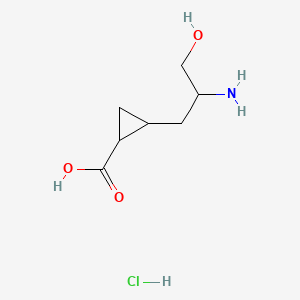
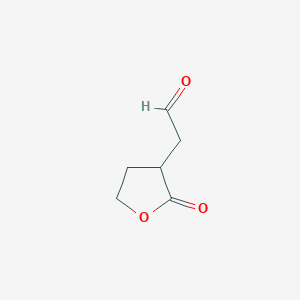
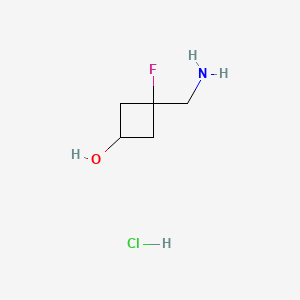
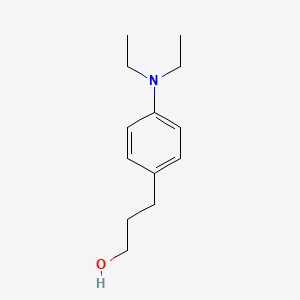
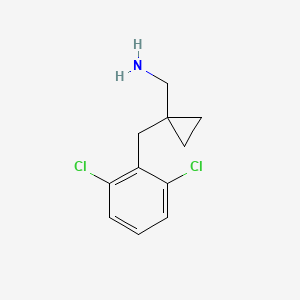



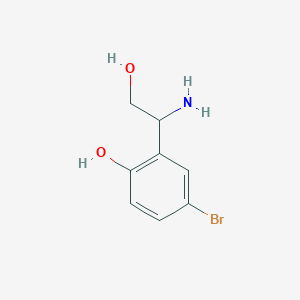
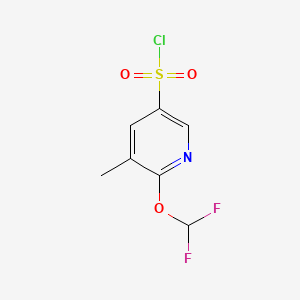
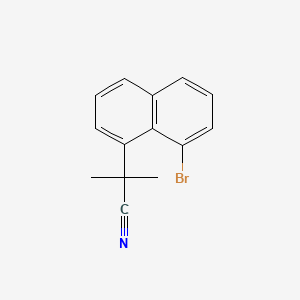
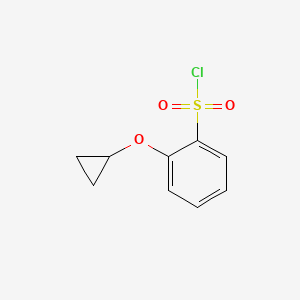
![tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo](/img/structure/B13561363.png)
